molecular formula C13H20O B11954600 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol CAS No. 91798-63-9

2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol

Cat. No.: B11954600
CAS No.: 91798-63-9
M. Wt: 192.30 g/mol
InChI Key: AKIHZTRJDCMLGB-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol is an organic compound with the molecular formula C13H20O It is a derivative of phenol, characterized by the presence of two methyl groups and a 1,1-dimethylpropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol typically involves the alkylation of 2,6-dimethylphenol with 1,1-dimethylpropyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in developing new pharmaceuticals.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol involves its interaction with specific molecular targets. It can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways. The compound’s phenolic structure allows it to participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(1,1-dimethylpropyl): Similar structure but lacks the additional methyl groups.

    2,6-Dimethylphenol: Lacks the 1,1-dimethylpropyl group.

    4-tert-Amylphenol: Contains a different alkyl group.

Uniqueness

2,6-Dimethyl-4-(1,1-dimethylpropyl)phenol is unique due to the presence of both methyl and 1,1-dimethylpropyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

91798-63-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methylbutan-2-yl)phenol

InChI

InChI=1S/C13H20O/c1-6-13(4,5)11-7-9(2)12(14)10(3)8-11/h7-8,14H,6H2,1-5H3

InChI Key

AKIHZTRJDCMLGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

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